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Compound of Interest

Compound Name: MY-1442

Cat. No.: B12373043 Get Quote

Welcome to the technical support center for Hydroxypropyl Distarch Phosphate (E1442). This

resource is designed for researchers, food scientists, and formulation professionals to address

common stability challenges encountered when working with E1442 in aqueous systems.

Frequently Asked Questions (FAQs)
Q1: What is Hydroxypropyl Distarch Phosphate (E1442) and what are its primary functions?

A1: Hydroxypropyl Distarch Phosphate, also known by its E number E1442, is a modified food

starch. It is produced by treating native starch with propylene oxide and phosphoric acid or

phosphorus oxychloride.[1][2] This modification enhances its stability under various processing

conditions. Its primary functions in aqueous solutions are as a thickener, stabilizer, and

emulsifier.[1][3]

Q2: I'm observing a loss of viscosity in my E1442 solution over time. What could be the cause?

A2: Loss of viscosity, or shear thinning, in an E1442 solution can be attributed to several

factors. One common cause is microbial contamination, which can lead to enzymatic

degradation of the starch molecules. Another possibility is exposure to extreme pH conditions

or high temperatures for extended periods, which can cause hydrolysis of the starch chains.

Finally, excessive mechanical shear during mixing or processing can also physically break

down the swollen starch granules, leading to a reduction in viscosity.
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Q3: My product containing E1442 is showing signs of syneresis (weeping) after freeze-thaw

cycles. How can I prevent this?

A3: Syneresis occurs when water is expelled from a gel or thickened solution. While E1442 is

known for its good freeze-thaw stability, repeated or extreme temperature fluctuations can still

lead to this issue.[1] To mitigate syneresis, ensure that the E1442 is fully hydrated during

preparation. This can be achieved by allowing adequate mixing time at the recommended

temperature. Additionally, consider optimizing the concentration of E1442, as a higher

concentration can sometimes improve water retention. Finally, the presence of other

ingredients, such as salts or sugars, can impact the freeze-thaw stability, so a review of the

overall formulation may be necessary.

Q4: Can I use E1442 in acidic food products?

A4: Yes, E1442 is designed to be stable in acidic conditions, which is one of its advantages

over native starches.[1] However, the performance can still be influenced by the specific pH of

the system. It is always recommended to test the stability and viscosity of your formulation at

the target pH to ensure it meets your product's requirements.
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Issue Potential Cause Recommended Action

Incomplete Dissolution or

Lumping

1. Incorrect dispersion

technique. 2. Water

temperature is too low.

1. Disperse E1442 powder into

the vortex of agitated water to

prevent clumping. 2. Pre-blend

E1442 with other dry

ingredients (e.g., sugar) before

adding to water. 3. While

E1442 swells in cold water,

optimal hydration is often

achieved in warm water.[1]

Refer to the supplier's

datasheet for the

recommended temperature

range.

Grainy or Undesirable Texture

1. Insufficient hydration time. 2.

Incompatible ingredients in the

formulation.

1. Ensure adequate mixing

time to allow for full swelling of

the starch granules. 2.

Evaluate the impact of other

components like high

concentrations of salts or

certain hydrocolloids that might

interfere with starch hydration.

Unexpected Change in

Product Appearance (e.g.,

Opacity)

1. Retrogradation

(recrystallization of starch

molecules). 2. Interaction with

other formulation components.

1. While E1442 is resistant to

retrogradation, it can still occur

under certain conditions.

Evaluate storage conditions

and the potential for

temperature abuse. 2. Assess

for any potential interactions

with proteins, fats, or other

hydrocolloids in your system.
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Protocol 1: Standard Preparation of a 5% (w/v) E1442
Aqueous Solution
Objective: To prepare a standardized aqueous solution of E1442 for viscosity and stability

testing.

Materials:

Hydroxypropyl Distarch Phosphate (E1442) powder

Deionized water

Magnetic stirrer and stir bar

Beaker

Weighing scale

Methodology:

Weigh 5.0 g of E1442 powder.

Measure 95 mL of deionized water into a beaker.

Place the beaker on a magnetic stirrer and create a vortex.

Slowly add the E1442 powder into the vortex to ensure proper dispersion and prevent

clumping.

Continue stirring for 30 minutes to ensure full hydration.

Allow the solution to rest for 15 minutes before evaluating its properties.

Protocol 2: Evaluation of Freeze-Thaw Stability
Objective: To assess the stability of an E1442 solution after repeated freeze-thaw cycles.

Materials:
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Prepared 5% (w/v) E1442 solution

Sealed containers

Freezer (-20°C)

Water bath (25°C)

Methodology:

Pour 50 mL of the prepared E1442 solution into a sealed container.

Place the container in a -20°C freezer for 24 hours.

Remove the container and allow it to thaw in a 25°C water bath until it reaches room

temperature.

Visually inspect the solution for any signs of syneresis (separation of water).

Quantify the separated water by carefully decanting and weighing it.

Repeat the freeze-thaw cycle for a total of 5 cycles, recording observations after each cycle.
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Chemical modification pathway of native starch to E1442.
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A logical workflow for troubleshooting E1442 instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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